N-(1-cyanocyclobutyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]acetamide
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Overview
Description
N-(1-cyanocyclobutyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]acetamide is a synthetic organic compound characterized by a cyanocyclobutyl group attached to an acetamide moiety, with a phenylethylsulfanyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as cyclobutanone, phenylacetic acid, and thiourea.
Step 1 Formation of Cyanocyclobutyl Intermediate: Cyclobutanone is reacted with cyanide sources (e.g., sodium cyanide) under basic conditions to form the cyanocyclobutyl intermediate.
Step 2 Synthesis of Phenylethylsulfanyl Acetate: Phenylacetic acid is converted to its corresponding acyl chloride using thionyl chloride, followed by reaction with thiourea to yield the phenylethylsulfanyl intermediate.
Step 3 Coupling Reaction: The cyanocyclobutyl intermediate is then coupled with the phenylethylsulfanyl intermediate under acidic or basic conditions to form the final product, N-(1-cyanocyclobutyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]acetamide.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques like recrystallization, and chromatographic methods to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to alcohols.
Substitution: The cyanocyclobutyl group can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(1-cyanocyclobutyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a biochemical probe. Its ability to interact with specific enzymes or receptors can provide insights into biological pathways and mechanisms.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(1-cyanocyclobutyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The cyanocyclobutyl group may facilitate binding to specific sites, while the phenylethylsulfanyl moiety can modulate the compound’s reactivity and stability. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1-cyanocyclopropyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]acetamide
- N-(1-cyanocyclopentyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]acetamide
- N-(1-cyanocyclohexyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]acetamide
Uniqueness
N-(1-cyanocyclobutyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]acetamide is unique due to its four-membered cyclobutyl ring, which imparts distinct steric and electronic properties compared to its cyclopropyl, cyclopentyl, and cyclohexyl analogs. These differences can result in varied reactivity and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(1-cyanocyclobutyl)-2-phenacylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c16-11-15(7-4-8-15)17-14(19)10-20-9-13(18)12-5-2-1-3-6-12/h1-3,5-6H,4,7-10H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSOLUHNBJKVUPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)NC(=O)CSCC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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